molecular formula C16H16ClFN2O2 B5844610 3-(2-chloro-6-fluorophenyl)-N-cyclopentyl-5-methyl-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-cyclopentyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5844610
M. Wt: 322.76 g/mol
InChI Key: ZSZYTMWMBHMDPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic routes, starting from basic aromatic or heteroaromatic compounds. For example, Su Wei-ke (2008) detailed the synthesis of 3-(2-Chloro-6-fluoro phenyl)-5-methylisoxazole-4-carbonyl chloride through steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde, achieving a total yield of 60.2% (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray diffraction, revealing details about the spatial arrangement of atoms and the presence of specific functional groups. For instance, G. Yu et al. (2009) prepared a collection of compounds starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, indicating the complex structural possibilities within this chemical family (G. Yu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives often leverage the reactivity of the isoxazole ring towards nucleophilic attack, electrophilic substitution, or cycloaddition reactions. The study by J. Jasinski et al. (2012) on pyrazoline derivatives synthesized from 4,4'-difluoro chalcone illustrates the kind of chemical transformations these compounds can undergo, including reactions with semicarbazide hydrochloride and thiosemicarbazide (J. Jasinski et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of compounds by Gavin McLaughlin et al. (2016), for example, included extensive analytical characterization using chromatographic, spectroscopic, and mass spectrometric platforms (Gavin McLaughlin et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the presence of functional groups, are determined through synthetic routes and subsequent modifications. The work by G. Thirunarayanan and K. Sekar (2013) on synthesizing derivatives via solvent-free condensation underlines the versatility and reactivity of compounds within this chemical class (G. Thirunarayanan & K. Sekar, 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gear .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-9-13(16(21)19-10-5-2-3-6-10)15(20-22-9)14-11(17)7-4-8-12(14)18/h4,7-8,10H,2-3,5-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYTMWMBHMDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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